molecular formula C25H34N8O B13401655 1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

カタログ番号: B13401655
分子量: 462.6 g/mol
InChIキー: QLPHOXTXAKOFMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3-aminoindazole moiety, a methylamino group, and a piperidine-carboxamide side chain. The synthesis of such compounds often aligns with methodologies described for plant-derived biomolecules, where structural optimization enhances bioactivity and selectivity .

特性

分子式

C25H34N8O

分子量

462.6 g/mol

IUPAC名

1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

InChI

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)

InChIキー

QLPHOXTXAKOFMU-UHFFFAOYSA-N

正規SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

製品の起源

United States

準備方法

Synthesis of 3-Amino-1H-indazole Derivative

  • The indazole ring is often constructed via cyclization of hydrazine derivatives with appropriately substituted aromatic precursors.
  • Amination at the 3-position can be introduced by nitration followed by reduction or direct amination methods.
  • The 6-position substitution is introduced by selective halogenation or lithiation followed by electrophilic substitution.

Preparation of 2-(Methylamino)pyrimidin-4-yl Intermediate

  • Pyrimidine cores are synthesized by condensation of amidines with β-dicarbonyl compounds or via cyclization of appropriate precursors.
  • The 2-(methylamino) substituent is introduced by nucleophilic substitution of a 2-chloropyrimidine derivative with methylamine under controlled conditions to avoid over-alkylation.
  • The 4-position is functionalized to allow coupling, often as a halide or a leaving group suitable for nucleophilic aromatic substitution.

Synthesis of N-cyclohexyl-6-methylpiperidine-3-carboxamide

  • The piperidine ring is constructed by cyclization of amino alcohols or amino acids derivatives.
  • The 6-methyl substituent is introduced by alkylation or use of substituted starting materials.
  • The carboxamide group is formed by amidation of the corresponding carboxylic acid or activated ester with cyclohexylamine.

Coupling and Final Assembly

Coupling of Indazole and Pyrimidine Fragments

  • The 3-amino group on the indazole acts as a nucleophile to displace a suitable leaving group (e.g., halide) on the pyrimidine ring at the 4-position.
  • This step often requires a polar aprotic solvent (such as dimethylformamide) and a base (such as triethylamine) at elevated temperatures.
  • Palladium-catalyzed Buchwald-Hartwig amination may also be employed for efficient coupling.

Attachment of Piperidine Carboxamide

  • The pyrimidine-indazole intermediate bearing a reactive group (e.g., carboxylic acid or activated ester) at the appropriate position is coupled with the N-cyclohexyl-6-methylpiperidine-3-amine.
  • Amidation is facilitated by coupling reagents like carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) in the presence of a base.
  • The reaction is typically carried out in solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography.
  • Characterization is performed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose
1 Indazole ring formation Aromatic hydrazine + substituted aromatic precursor Construct indazole core
2 Amination Nitration + reduction or direct amination Introduce amino group at 3-position
3 Pyrimidine synthesis Amidines + β-dicarbonyl compounds Form pyrimidine ring
4 Nucleophilic substitution 2-chloropyrimidine + methylamine Introduce 2-(methylamino) substituent
5 Piperidine synthesis Cyclization of amino alcohols or amino acids Form piperidine ring with 6-methyl group
6 Amidation Carboxylic acid + cyclohexylamine + coupling agent Form carboxamide linkage
7 Coupling of indazole and pyrimidine Nucleophilic aromatic substitution or Pd-catalysis Link indazole to pyrimidine
8 Final amidation Coupling reagents (EDCI, HATU) Attach piperidine carboxamide fragment

作用機序

The mechanism of action of 1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. The compound’s indazole core plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS: 1775492-96-0) serves as a relevant comparator due to its shared pyrimidine and heterocyclic carboxamide framework . Key differences include:

Feature Target Compound Comparator Compound
Pyrimidine Substituents 3-Amino-1H-indazol-6-yl, methylamino groups 2-Methyl, trifluoromethyl groups
Carboxamide Side Chain N-Cyclohexyl, 6-methylpiperidine 4,5,6,7-Tetrahydroindazole, piperidin-4-yl
Molecular Formula C₂₅H₃₂N₈O (estimated from IUPAC name*) C₁₉H₂₃F₃N₆O
Molecular Weight ~504.6 g/mol (estimated) 408.4 g/mol
Key Functional Groups Amino (-NH₂), methylamino (-NHCH₃), cyclohexyl Trifluoromethyl (-CF₃), tetrahydroindazole

Implications of Structural Differences

  • Solubility and Bioavailability: The amino and methylamino groups in the target compound may enhance water solubility compared to the hydrophobic trifluoromethyl group in the comparator. Conversely, the cyclohexyl group could reduce solubility relative to the tetrahydroindazole moiety .
  • Target Binding: The 3-aminoindazole group in the target compound may facilitate hydrogen bonding with kinase ATP pockets, whereas the trifluoromethyl group in the comparator could enhance metabolic stability .
  • Lumping Strategy Relevance : As per , compounds with similar cores but differing substituents (e.g., -NH₂ vs. -CF₃) may exhibit divergent physicochemical and biological behaviors despite shared scaffolds .

Research Findings and Limitations

Key Observations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to those for pyrimidine derivatives, emphasizing regioselective substitutions to optimize activity .

生物活性

The compound 1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide , also known as GSK2334470, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article synthesizes current knowledge regarding its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H34N8O
  • CAS Number : 1227911-45-6
  • Synonyms : GSK2334470, among others.

The compound features a complex structure that includes an indazole moiety, a pyrimidine ring, and a piperidine group. Its structural attributes are critical for its interaction with biological targets.

PropertyValue
Molecular Weight462.60 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

GSK2334470 primarily functions as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. The deregulation of the PI3K/Akt signaling pathway is often implicated in the pathogenesis of several cancers. By inhibiting this pathway, GSK2334470 may exert anti-tumor effects.

Key Findings from Research Studies

  • Inhibition of PI3K : Studies have demonstrated that GSK2334470 selectively inhibits the p110α isoform of PI3K, leading to reduced cellular proliferation in cancer cell lines .
  • Antitumor Activity : In vivo studies have shown that GSK2334470 can significantly reduce tumor growth in xenograft models of breast cancer .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties with good oral bioavailability and distribution in tissues .

Case Study 1: Breast Cancer Model

In a preclinical study involving a xenograft model of breast cancer, GSK2334470 was administered orally at various doses. The results indicated a dose-dependent reduction in tumor volume compared to control groups. Histological analyses showed decreased proliferation markers (Ki67) and increased apoptosis (TUNEL assay).

Case Study 2: Combination Therapy

GSK2334470 has been evaluated in combination with other chemotherapeutic agents. A study reported enhanced efficacy when combined with doxorubicin in resistant cancer cell lines, suggesting a potential role in overcoming drug resistance .

Safety and Toxicity Profile

While GSK2334470 shows promise as an anti-cancer agent, its safety profile is still under investigation. Early studies indicate manageable toxicity levels; however, comprehensive toxicological assessments are necessary to evaluate long-term effects.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methylamino groups (δ 2.1–2.3 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm). Multiplicity analysis confirms substitution patterns .
  • LC-MS/HPLC : Verify molecular ion ([M+H]⁺) and purity (>98% by reverse-phase HPLC with C18 columns, acetonitrile/water mobile phase) .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

How can researchers optimize the coupling of the indazole and pyrimidine moieties to improve yield and minimize by-products?

Q. Advanced Research Focus

  • Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance cross-coupling efficiency in polar aprotic solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining yields >75% .
  • By-Product Analysis : Use LC-MS to identify dimerization by-products; introduce steric hindrance via tert-butyl groups on the pyrimidine precursor to suppress side reactions .

What computational strategies predict the binding affinity of this compound with kinase targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR, BRAF). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the carboxamide group .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • QSAR Models : Train models on indazole-pyrimidine derivatives to correlate substituent electronegativity with IC₅₀ values .

How should conflicting biological activity data from different assay models be reconciled?

Q. Advanced Research Focus

  • Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. HEK293) using consistent ATP concentrations (e.g., 10 µM) and incubation times (72h) .
  • Metabolic Stability Testing : Assess liver microsome degradation (human vs. murine) to explain discrepancies in in vivo efficacy .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-target interactions that may skew results .

What are the challenges in establishing structure-activity relationships (SAR) for analogues of this compound?

Q. Advanced Research Focus

  • Substituent Effects : Methyl groups at the piperidine 6-position enhance solubility but reduce kinase selectivity. Replace with fluorinated groups to balance lipophilicity .
  • Bioisosteric Replacement : Substitute the cyclohexyl carboxamide with a morpholine ring; maintain potency (IC₅₀ <50 nM) but improve pharmacokinetics (t₁/₂ ↑ from 2h to 5h) .
  • Data Contradictions : Variability in IC₅₀ values (e.g., 10 nM vs. 120 nM) may arise from divergent assay pH (7.4 vs. 6.8) or serum protein binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。